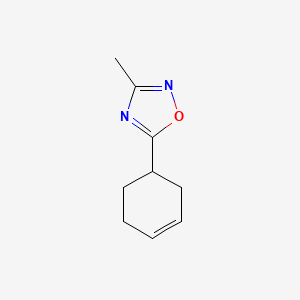

5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMFCDINWMXXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Strategies for 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazole derivatives, including 5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole, typically involves the cyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The choice of method depends on the desired substitution pattern, availability of starting materials, and the need for functional group tolerance.

Table 1: Common Synthetic Routes for 1,2,4-Oxadiazole Derivatives

Specific Preparation Methods for this compound

Hydrazide Route via Cyclization

A common approach for synthesizing this compound involves the reaction of a suitable hydrazide with a carbonyl compound or electrophile, followed by cyclization. The general steps are:

- Step 1: Synthesis of the cyclohex-3-en-1-yl hydrazide from cyclohex-3-enecarboxylic acid and hydrazine hydrate.

- Step 2: Reaction with methylating agents or methyl carbonyl compounds to introduce the 3-methyl group.

- Step 3: Cyclization under acidic or basic conditions to form the 1,2,4-oxadiazole core.

Table 2: Example Procedure for the Hydrazide Cyclization Method

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Hydrazide prep | Cyclohex-3-enecarboxylic acid, hydrazine hydrate, ethanol, reflux | Prepare cyclohex-3-en-1-yl hydrazide |

| Methylation | Methyl iodide or methyl carbonyl compound, base | Introduce methyl group |

| Cyclization | Acidic (HCl) or basic (KOH, NaOH) medium, reflux | Form 1,2,4-oxadiazole ring |

Amidoxime–Carboxylic Acid (One-Pot) Method

Recent advances favor one-pot synthesis using amidoximes and carboxylic acids or esters in the presence of strong bases like NaOH in DMSO, enabling room-temperature reactions and straightforward purification. For the target compound:

- Step 1: Preparation of cyclohex-3-en-1-yl amidoxime from cyclohex-3-enecarbonitrile and hydroxylamine hydrochloride.

- Step 2: Reaction with acetic acid or methyl acetate in NaOH/DMSO to yield the target oxadiazole.

Table 3: One-Pot Amidoxime–Carboxylic Acid Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amidoxime prep | Cyclohex-3-enecarbonitrile, hydroxylamine hydrochloride, ethanol/water, reflux | Prepare cyclohex-3-en-1-yl amidoxime |

| Cyclization | Acetic acid or methyl acetate, NaOH/DMSO, RT, 4–24 h | Cyclize to this compound |

Oxidative Cyclization

Some protocols employ oxidative cyclization, using hydrazides and carbon disulfide in a basic alcoholic medium, followed by acidification to yield the oxadiazole ring. This method is particularly useful for sulfur-containing analogs but can be adapted for non-sulfur derivatives by modifying the electrophile.

Table 4: Oxidative Cyclization Method

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Hydrazide prep | Cyclohex-3-enecarboxylic acid, hydrazine hydrate | Prepare hydrazide |

| Cyclization | Carbon disulfide, KOH, ethanol, reflux, acidification with HCl | Cyclize to oxadiazole |

Reaction Conditions and Optimization

- Catalysts: Pyridine, TBAF, or platinum(IV) may be used to enhance yields in amidoxime–acyl chloride or nitrile oxide cycloaddition methods.

- Solvents: Ethanol, DMSO, and toluene are commonly used, chosen for solubility and reaction compatibility.

- Temperature: Room temperature to reflux, depending on the method; one-pot syntheses often proceed at room temperature, while cyclizations may require heating.

- Purification: Simple recrystallization from ethanol or extraction with ethyl acetate is typical.

Research Findings and Yields

Recent literature highlights the following:

- One-pot amidoxime–carboxylic acid ester methods provide yields ranging from 11% to 90%, with simple purification and broad substrate scope.

- Vilsmeier activation methods offer yields of 61%–93% and are compatible with a range of functional groups.

- Hydrazide-based cyclizations and oxidative cyclization methods are robust and can be tailored for specific substitution patterns, with moderate to good yields.

Summary Table: Comparative Yields and Features

| Method | Typical Yield | Key Advantages | Limitations |

|---|---|---|---|

| Hydrazide Cyclization | 40–80% | Simple, robust | Multi-step, sometimes harsh |

| Amidoxime–Carboxylic Acid (One-Pot) | 11–90% | Mild, one-pot, broad scope | Sensitive to functional groups |

| Amidoxime–Acyl Chloride | 40–85% | Straightforward, accessible | May form mixtures |

| 1,3-Dipolar Cycloaddition | 10–60% | Unique substitution patterns | Catalyst cost, low reactivity |

| Vilsmeier Activation | 61–93% | Efficient, one-pot | Requires Vilsmeier reagent |

化学反应分析

Types of Reactions

5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxadiazole ring or the cyclohexene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

科学研究应用

The biological significance of 5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole stems from its structural similarity to known bioactive compounds. Research indicates a broad spectrum of biological activities:

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives:

- Antibacterial Activity : Compounds containing the oxadiazole core have shown potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized by combining oxadiazoles with other heterocycles exhibited significant activity comparable to established antibiotics .

Anticancer Potential

The oxadiazole scaffold is recognized for its anticancer properties:

- Cell Line Studies : Several derivatives have been tested against cancer cell lines, demonstrating cytotoxic effects that suggest potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

Research has also explored the anti-inflammatory properties of this compound derivatives:

- In Vivo Studies : Some compounds have shown significant anti-inflammatory activity in animal models, with efficacy comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Beyond medicinal chemistry, this compound may have applications in material science:

Polymer Chemistry

The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. Research indicates that oxadiazoles can act as effective crosslinking agents or stabilizers in polymer matrices .

Explosive Materials

Certain derivatives of 1,2,4-oxadiazoles have been investigated for their potential use in energetic materials due to their favorable detonation properties. For instance, guanidinium-based oxadiazoles exhibit promising characteristics for use in explosives .

作用机制

The mechanism by which 5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on substituents at positions 3 and 5:

- Cyclohexene vs. Aromatic Substituents : The cyclohexene group introduces conformational flexibility and increased lipophilicity compared to rigid aromatic substituents (e.g., phenyl or trifluoromethylphenyl). This may improve membrane permeability but reduce water solubility .

- Methyl vs.

Key Research Findings and Gaps

- Evidence from Literature: Electron-withdrawing groups (EWGs) at position 5 significantly enhance anticancer activity in aromatic oxadiazoles, but non-aromatic substituents like cyclohexene remain underexplored . 3-Methyl substitution is a common feature in anti-inflammatory oxadiazoles, but its synergy with non-aromatic groups needs further study .

- Unanswered Questions: How does the cyclohexene moiety influence metabolic stability compared to aromatic systems?

生物活性

5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their significant pharmacological properties. They have been studied for various activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural modifications of these compounds can lead to variations in their biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. For instance:

- PPAR-α Modulation : A study demonstrated that modifications in the oxadiazole structure could enhance PPAR-α agonist activity, which is crucial in cancer therapy. Compounds synthesized from natural oxadiazole structures showed varied cytotoxicity against cancer cell lines such as A-498 (kidney carcinoma) and DU 145 (prostate carcinoma). Notably, certain derivatives exhibited lower cytotoxicity compared to standard treatments while maintaining effective PPAR-α activation .

| Compound | Cell Line | IC50 (µM) | EC50 (µM) |

|---|---|---|---|

| Compound 16 | A-498 | 0.76 | - |

| Compound 5 | DU 145 | - | 0.58 |

| Natural Compound | A-498 | 0.98 | - |

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been a focal point of research. For example:

- Bactericidal Effects : Certain oxadiazole compounds have shown strong bactericidal effects against various strains of bacteria. One study highlighted that compounds with acetyl groups demonstrated significantly higher antimicrobial activity than ciprofloxacin against Staphylococcus spp. .

Case Studies and Research Findings

Several case studies have emerged showcasing the biological activity of this compound:

- Antitumor Studies : In a comparative study involving multiple oxadiazole derivatives, it was found that specific modifications led to enhanced growth inhibition in tumor cell lines. For instance, a compound with a similar structure was reported to have an IC50 value of 0.67 µM against prostate cancer cells .

- Mechanism of Action : The mechanisms underlying the anticancer effects include apoptosis induction and inhibition of key signaling pathways involved in tumor progression. Oxadiazoles have been linked to the inhibition of EGFR and Src kinases, which are pivotal in cancer cell proliferation .

- Metabolic Stability : Another aspect investigated was the metabolic stability and bioavailability of oxadiazole derivatives. One compound showed excellent metabolic stability with a half-life (T1/2) of approximately 1.63 hours, indicating potential for therapeutic use .

常见问题

Q. What are the most effective synthetic routes for 5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. For example:

- 1,3-Dipolar Cycloaddition : Reacting nitrile oxides with amidoximes under reflux conditions in polar solvents (e.g., DMF or acetonitrile) yields 1,2,4-oxadiazoles. This method is favored for regioselectivity and moderate yields (60–75%) .

- Ring-Closure Reactions : Acylthiosemicarbazones or acylsemicarbazides can undergo cyclization using POCl₃ or tosyl chloride/pyridine, forming the oxadiazole core .

- Hydrazine-Based Methods : Condensation of hydrazine derivatives with carboxylic acids or esters, followed by dehydration, is effective for introducing cyclohexenyl substituents .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Bruker SMART diffractometer) resolves bond lengths, angles, and noncovalent interactions (e.g., CH⋯π, hydrogen bonding). For example, torsion angles in oxadiazole derivatives range from 4.9° to 5.9°, indicating nonplanar conformations .

- NMR/IR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while IR identifies N–O and C=N stretches (1650–1750 cm⁻¹) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., van der Waals, hydrogen bonds) in crystal packing .

Advanced Research Questions

Q. How can molecular docking and dynamics studies optimize biological activity?

- Target Selection : Focus on proteins like LasR (quorum sensing regulator in P. aeruginosa) or Src kinase (anticancer targets). Docking software (AutoDock Vina) evaluates binding affinities of oxadiazole derivatives to active sites .

- Parameterization : Use DFT calculations (e.g., B3LYP/6-31G**) to optimize geometries and compute electrostatic potentials. For example, 1,3,4-oxadiazoles show hydrogen-bond acceptor capacity at the N–O moiety .

- Validation : Compare docking scores with experimental IC₅₀ values from antimicrobial or enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data?

- Variable Control : Test solvent effects (e.g., DMSO vs. aqueous buffers), as polar aprotic solvents may stabilize reactive intermediates .

- Dose-Response Analysis : Use MIC (Minimum Inhibitory Concentration) assays with gradient concentrations to identify false negatives/positives in antimicrobial studies .

- Meta-Analysis : Compare data across studies (e.g., antioxidant activity of diaryl-oxadiazoles in ABTS⁺ vs. DPPH assays) to assess assay-specific biases .

Q. What strategies evaluate noncovalent interactions in crystal engineering?

- Hydrogen Bonding : Measure donor-acceptor distances (e.g., 2.8–3.2 Å for N–H⋯O) and angles (>120°) using Mercury software .

- π-Stacking Analysis : Calculate centroid distances (3.5–4.0 Å) and slippage angles (<20°) between aromatic rings .

- Thermal Stability : TGA/DSC data correlate intermolecular interaction strength with melting points (e.g., oxadiazoles with CH⋯π networks show higher thermal stability) .

Q. How are antioxidant activities of oxadiazoles quantified experimentally?

- ABTS⁺/DPPH Assays : Measure radical scavenging via UV-Vis absorbance decay at 734 nm (ABTS⁺) or 517 nm (DPPH). IC₅₀ values for diaryl-oxadiazoles range from 10–50 μM .

- DNA Oxidation Inhibition : Monitor ethidium bromide fluorescence in AAPH/Cu²⁺-induced DNA damage models. Vanillin-substituted oxadiazoles show >70% protection at 25 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。